molecular formula C25H26ClN3O3 B2817816 1-[4-(4-chlorobenzoyl)phenoxy]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol CAS No. 667891-39-6

1-[4-(4-chlorobenzoyl)phenoxy]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol

Cat. No.: B2817816
CAS No.: 667891-39-6
M. Wt: 451.95
InChI Key: UJUJILUOONPSPU-UHFFFAOYSA-N
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Description

1-[4-(4-chlorobenzoyl)phenoxy]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol is a complex organic compound with potential applications in various scientific fields. This compound features a combination of chlorophenyl, hydroxy, pyridinyl, and piperazinyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-chlorobenzoyl)phenoxy]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with 4-hydroxyphenylpropylamine to form an intermediate, which is then reacted with 4-pyridin-2-ylpiperazine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-chlorobenzoyl)phenoxy]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the pyridinyl group may produce a secondary amine.

Scientific Research Applications

1-[4-(4-chlorobenzoyl)phenoxy]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-chlorobenzoyl)phenoxy]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-chlorobenzoyl)phenoxy]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-chlorophenyl)-[4-[2-hydroxy-3-(4-pyridin-2-ylpiperazin-1-yl)propoxy]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O3/c26-21-8-4-19(5-9-21)25(31)20-6-10-23(11-7-20)32-18-22(30)17-28-13-15-29(16-14-28)24-3-1-2-12-27-24/h1-12,22,30H,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUJILUOONPSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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